molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No. B073282
Key on ui cas rn: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
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Patent
US05716958

Procedure details

25.7 g of 2-chloronicotinic acid was dissolved in 350 ml of dimethylformamide followed by the addition of 23.6 g of potassium carbonate and 15.8 ml of ethyl iodide and the solution was stirred for 18 hours at room temperature. Water was added to the reaction solution followed by extraction with ethyl acetate (200 ml×3). After washing with water and saturated brine, the reaction solution was dried with anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified with silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 29.7 g of the target compound. Yield: 98%
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH3:18].O>CN(C)C=O>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (200 ml×3)
WASH
Type
WASH
Details
After washing with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the reaction solution was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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